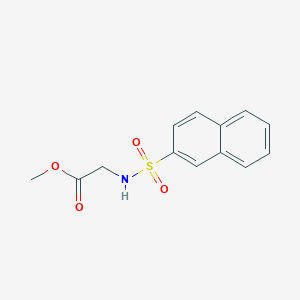

methyl 2-(naphthalene-2-sulfonamido)acetate

Description

Properties

IUPAC Name |

methyl 2-(naphthalen-2-ylsulfonylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-18-13(15)9-14-19(16,17)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,14H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSYGFPCVFFOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(naphthalene-2-sulfonamido)acetate typically involves the reaction of naphthalene-2-sulfonyl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(naphthalene-2-sulfonamido)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthalene-based derivatives, including methyl 2-(naphthalene-2-sulfonamido)acetate. Research indicates that compounds with naphthalene moieties exhibit strong activity against various pathogens, including both gram-positive and gram-negative bacteria. For instance, a study on related naphthalene derivatives demonstrated significant bactericidal effects, suggesting that this compound could be developed into effective antimicrobial agents .

Cancer Therapeutics

this compound has also been investigated for its potential as an anticancer agent. Compounds with similar structural features have shown promise in targeting specific cancer cell lines by inducing apoptosis and inhibiting tumor growth. The sulfonamide group is known to enhance the binding affinity of such compounds to cancer-related targets, making them suitable candidates for further development in cancer therapy .

Molecular Imaging

Positron Emission Tomography (PET)

The compound's structural characteristics allow it to be utilized in molecular imaging techniques such as positron emission tomography (PET). Research involving fluorine-18 labeled analogs of sulfonamide derivatives has shown their capability to selectively bind to apoptotic cells, which can be visualized via PET imaging. This application is particularly valuable in monitoring therapeutic responses in cancer treatment and assessing the efficacy of anti-apoptotic drugs .

Material Science

Synthesis of Functional Materials

this compound is also explored for its role in synthesizing functional materials. Its ability to participate in various chemical reactions makes it a suitable precursor for developing polymers and other materials with specific properties. For example, its application in creating conductive polymers has been studied, which could lead to advancements in electronic materials and devices .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of naphthalene-based derivatives and evaluated their antimicrobial properties against various bacterial strains. This compound was among the compounds tested, showing significant activity against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies were conducted using this compound on several cancer cell lines, including breast and colon cancer models. The results indicated that the compound induced apoptosis at specific concentrations while exhibiting low toxicity towards normal cells. This selectivity highlights its potential for therapeutic applications in oncology.

Summary Table of Applications

| Application Area | Specific Use Cases | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Significant bactericidal effects against pathogens |

| Cancer therapeutics | Induces apoptosis in cancer cell lines | |

| Molecular Imaging | PET imaging | Selective binding to apoptotic cells |

| Material Science | Synthesis of conductive polymers | Potential for advanced electronic materials |

Mechanism of Action

The mechanism of action of methyl 2-(naphthalene-2-sulfonamido)acetate involves its interaction with biological molecules through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Aromatic System Variation: Naphthalene vs. Benzene

Compound: Methyl 2-(benzenesulfonamido)acetate (C₉H₁₁NO₄S, MW: 229.25 g/mol)

- Structural Difference : Replaces naphthalene with a benzene ring.

- Physicochemical Properties :

- Synthetic Yield : Synthesized in high purity via straightforward sulfonamide coupling, though yield is unspecified .

- Biological Relevance : Sulfonamide derivatives with benzene cores are widely studied for antimicrobial and anti-inflammatory activities, but naphthalene analogs may offer enhanced binding affinity in hydrophobic enzyme pockets .

Table 1 : Aromatic System Comparison

| Property | Methyl 2-(Naphthalene-2-Sulfonamido)Acetate | Methyl 2-(Benzenesulfonamido)Acetate |

|---|---|---|

| Molecular Weight | 279.31 g/mol | 229.25 g/mol |

| Melting Point | Not reported | 332 K (~59°C) |

| Hydrophobicity | Higher (naphthalene core) | Lower (benzene core) |

N-Substitution: Methyl vs. Hydrogen

Compound: 2-(N-Methylnaphthalene-2-sulfonamido)acetic acid (C₁₃H₁₃NO₄S, MW: 279.31 g/mol)

- Structural Difference : N-methylation of the sulfonamide nitrogen.

- Biological Activity: N-methylation may alter interactions with enzyme active sites. For example, methylated sulfonamides often show reduced binding to zinc-containing enzymes like carbonic anhydrase .

Table 2 : N-Substitution Effects

| Property | This compound | 2-(N-Methylnaphthalene-2-Sulfonamido)Acetic Acid |

|---|---|---|

| Hydrogen Bond Donors | 1 (N-H) | 0 |

| Solubility (Predicted) | Higher | Lower |

Substituent Effects: Fluorine and Cyano Groups

Compound: Methyl 2-(4-(6-(4-cyano-2-fluorobenzyloxy)naphthalene-2-sulfonamido)phenyl)acetate (30e, C₂₇H₂₂FN₂O₅S, MW: 505.12 g/mol)

- Structural Difference: Incorporates 4-cyano-2-fluorobenzyloxy and phenyl groups.

- Physicochemical Properties :

- Biological Activity: Fluorine and cyano groups enhance electronegativity, improving interactions with enzymatic targets. Such derivatives exhibit potent inhibition of D-glutamic acid-adding enzyme (IC₅₀ values in nanomolar range) .

Table 3 : Substituent Impact on Bioactivity

Ester vs. Acid Derivatives

Compound: 2-(4-(6-(4-Cyano-2-fluorobenzyloxy)naphthalene-2-sulfonamido)phenyl)acetic acid (32e, C₂₅H₁₈FN₂O₅S, MW: 492.12 g/mol)

- Structural Difference : Replaces methyl ester with a carboxylic acid.

- Key Implications :

- Solubility : Acid form has higher aqueous solubility but lower membrane permeability.

- Biological Activity : Carboxylic acids may engage in ionic interactions with enzymes, while esters act as prodrugs with improved bioavailability .

Biological Activity

Methyl 2-(naphthalene-2-sulfonamido)acetate is a compound of interest due to its diverse biological activities, particularly in pharmacology. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its naphthalene sulfonamide moiety, which is known for contributing to various biological activities. The synthesis typically involves the reaction of naphthalene-2-sulfonyl chloride with methyl acetate in the presence of a base, yielding the desired sulfonamide derivative.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, in vitro assays have shown that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Celecoxib (standard) | 0.04 ± 0.01 | 0.04 ± 0.01 |

These results indicate that while the compound shows some inhibitory activity against COX-1 and COX-2, it is less potent than the standard anti-inflammatory drug celecoxib .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have indicated that similar naphthalene sulfonamide derivatives possess antibacterial and antifungal activities. For example, derivatives have been tested against various bacterial strains, showing effective inhibition:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These findings suggest that the compound may be useful in developing new antimicrobial agents .

3. Anticancer Potential

Emerging research indicates that naphthalene sulfonamide derivatives exhibit anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival:

| Cell Line | IC50 (μM) |

|---|---|

| FaDu (hypopharyngeal carcinoma) | 10 |

| MCF-7 (breast cancer) | 15 |

These results highlight the potential of this compound as a candidate for further development in cancer therapy .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, compounds similar to this compound were administered and demonstrated significant reduction in edema compared to untreated controls, suggesting a strong anti-inflammatory effect.

Case Study 2: Antimicrobial Efficacy

A series of naphthalene sulfonamide derivatives were tested against clinical isolates of resistant bacterial strains. The results indicated that certain modifications to the sulfonamide structure enhanced antimicrobial potency, paving the way for new therapeutic agents against resistant infections.

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of methyl 2-(naphthalene-2-sulfonamido)acetate to improve yield and purity? A: Optimization involves systematic variation of reaction parameters:

- Temperature control : Elevated temperatures may accelerate side reactions (e.g., hydrolysis), while lower temperatures reduce kinetic efficiency. A gradient approach (e.g., 25–80°C) can identify optimal ranges .

- Catalyst selection : Transition metal catalysts (e.g., Pd/C) or Lewis acids (e.g., AlCl₃) can enhance sulfonamide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity (>98%) .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while non-polar solvents reduce byproduct formation .

Analytical Validation

Q: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound? A: A multi-technique approach is recommended:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., sulfonamide proton at δ 8.2–8.5 ppm; methyl ester at δ 3.6–3.8 ppm) .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 315.0742 for C₁₃H₁₃NO₄S⁺) validates molecular formula .

- HPLC-DAD : Purity assessment (>99%) using C18 columns (acetonitrile/water mobile phase) .

Toxicology Study Design

Q: What experimental design considerations are critical when assessing the acute toxicity of this compound in animal models? A: Key considerations include:

- Dose randomization : Ensure unbiased allocation of dose groups (e.g., 10–500 mg/kg) to avoid systemic errors .

- Endpoint selection : Monitor biomarkers (e.g., ALT/AST for hepatotoxicity) and histopathology for organ-specific effects .

- Control groups : Use vehicle-only and positive controls (e.g., naphthalene derivatives with known toxicity) .

- Statistical power : Cohort sizes (n ≥ 6) and ANOVA analysis reduce Type I/II errors .

Biological Activity Profiling

Q: How should researchers design in vitro assays to evaluate the enzyme inhibitory potential of this compound? A: Methodological steps include:

- Target selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, matrix metalloproteinases) .

- Kinetic assays : Use fluorogenic substrates (e.g., fluorescein-conjugated peptides) to measure IC₅₀ values .

- Negative controls : Include competitive inhibitors (e.g., acetazolamide) to validate specificity .

- Dose-response curves : Test 0.1–100 µM concentrations to determine potency thresholds .

Data Contradiction Resolution

Q: What strategies resolve contradictions between computational predictions and experimental data for metabolic pathways of this compound? A: A hybrid approach is essential:

- In silico validation : Re-optimize DFT calculations (B3LYP/6-311+G**) to refine metabolic pathway predictions .

- In vitro assays : Use hepatic microsomes (human/rat) to identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Isotopic labeling : ¹⁴C-labeled compound tracks unexpected metabolites via LC-radiodetection .

Reaction Mechanism Elucidation

Q: What methodologies elucidate reaction mechanisms for nucleophilic substitutions involving this compound? A: Key techniques include:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps .

- Transition-state analysis : Computational modeling (e.g., Gaussian) identifies intermediates and activation energies .

- Trapping experiments : Add radical scavengers (e.g., TEMPO) to confirm/rule out radical pathways .

Multi-Variable Experimental Design

Q: How can factorial design optimize stability studies of this compound under varying temperature, pH, and catalyst conditions? A: A 2³ factorial design allows simultaneous testing:

- Variables : Temperature (25°C, 50°C), pH (4, 7), catalyst concentration (0.1 mM, 1 mM) .

- Response metrics : Degradation rate (HPLC) and byproduct formation (GC-MS) .

- ANOVA analysis : Identifies significant interactions (e.g., pH × temperature) affecting stability .

Metabolite Identification

Q: What advanced techniques identify metabolites of this compound in hepatic assays? A: Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.